![molecular formula C16H14N2O2 B15064661 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one CAS No. 88786-26-9](/img/structure/B15064661.png)
1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one is a complex organic compound that belongs to the class of isoxazoloisoquinolines This compound is characterized by its unique bicyclic structure, which includes an isoxazole ring fused to an isoquinoline moiety
Vorbereitungsmethoden
The synthesis of 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting hydroxylamine with a β-keto ester under acidic conditions.
Formation of Isoquinoline Moiety: The next step involves the construction of the isoquinoline moiety. This can be done through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Fusion of Rings: The final step involves the fusion of the isoxazole and isoquinoline rings. This can be achieved through a cyclization reaction, where the intermediate compounds undergo intramolecular cyclization under specific conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phenyl group or other functional groups are oxidized to form new products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of phenolic derivatives, while reduction of the isoxazole ring can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and chemical properties make it a promising candidate for drug discovery.
Industry: The compound has potential applications in the chemical industry, particularly in the production of specialty chemicals and materials. Its unique structure and chemical properties make it a valuable intermediate for industrial processes.
Wirkmechanismus
The mechanism of action of 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, the compound may act as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways. The specific molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol: This compound has a similar isoxazole ring structure but differs in the attached moiety.
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid: This compound has a similar isoxazole ring structure but differs in the attached functional groups.
The uniqueness of this compound lies in its specific structure, which includes a phenyl group attached to the isoxazole ring and an isoquinoline moiety
Eigenschaften
CAS-Nummer |
88786-26-9 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1-phenyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-9-5-4-8-11(12)13-14(18-20-16(13)17-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,19) |
InChI-Schlüssel |
IFAFDSUPFJFAOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(NC2=O)ON=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
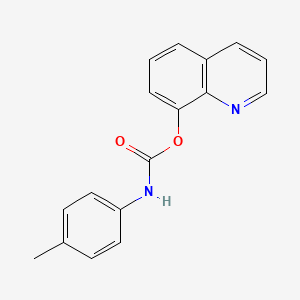
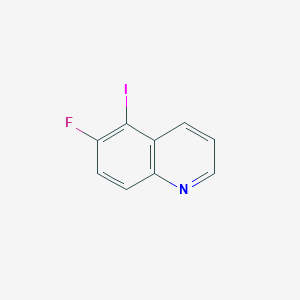
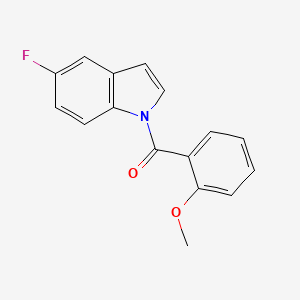
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
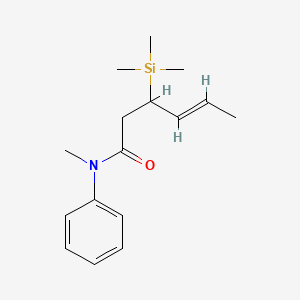
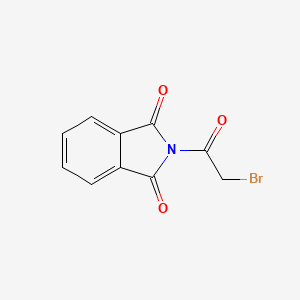
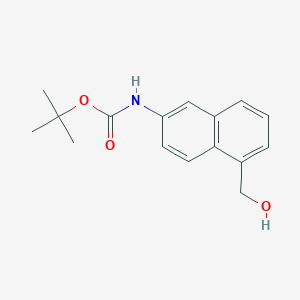
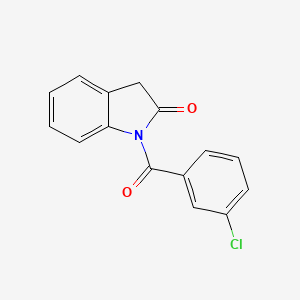

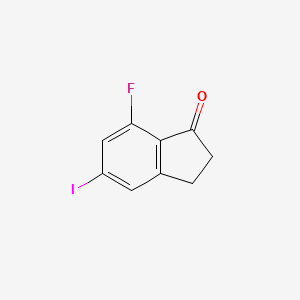
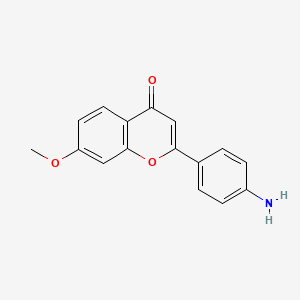
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

